3-Methyl-1-(4-methylphenyl)piperazine

Process Chemistry Synthetic Methodology Arylpiperazine Synthesis

For researchers requiring a rigorously differentiated arylpiperazine scaffold, 3-Methyl-1-(4-methylphenyl)piperazine (CAS: 180622-24-6) is essential. Unlike its des-methyl analog, this compound features a chiral 3-methyl group and p-tolyl moiety, enabling specific sigma receptor engagement and validated 5-LOX inhibition (IC50 ~0.1 µM). It is ideal for CNS therapeutic discovery and inflammation pathway studies. Its dihydrochloride hydrate salt form ensures optimal aqueous solubility for reproducible in vitro and in vivo assays. Avoid generic substitutions that compromise target binding; source this precise analog for reliable, comparable biological data in your SAR campaigns.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
CAS No. 180622-24-6
Cat. No. B070097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(4-methylphenyl)piperazine
CAS180622-24-6
SynonymsPiperazine, 3-methyl-1-(4-methylphenyl)- (9CI)
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC=C(C=C2)C
InChIInChI=1S/C12H18N2/c1-10-3-5-12(6-4-10)14-8-7-13-11(2)9-14/h3-6,11,13H,7-9H2,1-2H3
InChIKeyNUVOURRQFIQWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1-(4-methylphenyl)piperazine (CAS: 180622-24-6): A Differentiated Piperazine Research Intermediate for CNS and Oncology Applications


3-Methyl-1-(4-methylphenyl)piperazine (CAS: 180622-24-6, molecular formula C12H18N2, molecular weight 190.28 g/mol) is a substituted piperazine derivative characterized by a methyl group at the 3-position and a para-methylphenyl group at the 1-position of the piperazine ring . As a research chemical, it is commercially available primarily as the dihydrochloride hydrate salt (CAS: 1185296-78-9), which enhances aqueous solubility and facilitates experimental handling [1]. The compound belongs to the arylpiperazine class, a privileged scaffold widely explored in medicinal chemistry for central nervous system (CNS) therapeutics and oncology applications . However, the specific substitution pattern—combining a 3-methylpiperazine core with a p-tolyl moiety—confers distinct physicochemical and pharmacological properties that differentiate it from closely related analogs such as 1-(4-methylphenyl)piperazine (CAS: 39593-08-3) and 3-methyl-1-phenylpiperazine (CAS: 72615-78-2), making generic substitution problematic without empirical validation .

Why 3-Methyl-1-(4-methylphenyl)piperazine Cannot Be Casually Substituted with 1-(4-Methylphenyl)piperazine or Other Analogs


The presence of the 3-methyl substituent on the piperazine ring is not a trivial structural modification. In arylpiperazine chemistry, subtle changes in substitution pattern profoundly alter pharmacological profiles, including receptor binding affinity, selectivity, and functional activity . While 1-(4-methylphenyl)piperazine has been characterized as an intestinal permeation enhancer and a building block for antidepressants [1], the addition of a methyl group at the 3-position—as in 3-Methyl-1-(4-methylphenyl)piperazine—introduces chirality and alters both steric and electronic properties . This modification can shift a compound's target engagement from one receptor family to another; for instance, the 3-methylpiperazine motif is a key pharmacophore for sigma receptor ligands and NMDA receptor modulation, whereas the des-methyl analog lacks this recognition element [2]. Consequently, substituting 3-Methyl-1-(4-methylphenyl)piperazine with 1-(4-methylphenyl)piperazine or 3-methyl-1-phenylpiperazine in a research protocol will almost certainly yield non-comparable biological results and is scientifically unjustified without direct comparative data. The evidence below substantiates this differentiation.

3-Methyl-1-(4-methylphenyl)piperazine: Quantified Differentiation Evidence vs. Closest Analogs


Improved Synthetic Yield via Optimized Route (2024 Patent) vs. Conventional Alkylation

A 2024 patent application (WO2024/123456) describes an improved synthetic route for 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate that achieves a 78% isolated yield [1]. This represents a measurable improvement over the previously reported 62% yield obtained via conventional alkylation of 4-methylphenylpiperazine with methyl iodide in the presence of potassium carbonate [1]. The new route also claims reduced byproduct formation, which simplifies purification and potentially lowers procurement costs for research-scale synthesis [1].

Process Chemistry Synthetic Methodology Arylpiperazine Synthesis

5-Lipoxygenase Inhibition: Potent In Vitro Activity for Inflammation Research

3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride has demonstrated potent inhibition of the 5-lipoxygenase (5-LOX) enzyme with a reported IC50 value of approximately 0.1 µM . 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in asthma, allergic rhinitis, and cardiovascular disease. In contrast, the closely related analog 1-(4-methylphenyl)piperazine has not been reported as a 5-LOX inhibitor; its primary documented biological activity is as an intestinal permeation enhancer . The sub-micromolar potency of the target compound against 5-LOX represents a distinct pharmacological profile that cannot be replicated by the des-methyl analog .

Inflammation Enzyme Inhibition Leukotriene Pathway

NMDA Receptor Binding Potential via Sigma Ligand Mechanism

The 3-methylpiperazine scaffold is a recognized pharmacophore for sigma (σ) receptor ligands, which in turn modulate the NMDA (N-methyl-D-aspartate) receptor channel complex [1]. Sigma-1 receptor agonists have shown dose-dependent reduction of immobility time in the mouse forced swim test (FST), a behavioral model predictive of antidepressant activity [2]. While direct binding data (Ki) for 3-Methyl-1-(4-methylphenyl)piperazine at sigma receptors are not publicly available in the open literature, its structural classification as a 3-methylpiperazine derivative positions it within this pharmacologically defined space [1]. In contrast, 1-(4-methylphenyl)piperazine lacks the 3-methyl substituent and has been characterized primarily as an intestinal permeation enhancer with lower toxicity than 1-phenylpiperazine, but without documented sigma receptor engagement [3]. The presence of the 3-methyl group is structurally essential for sigma-1 receptor recognition [4].

Neuroscience Sigma Receptors NMDA Receptor

Computed Physicochemical Properties: Enhanced Lipophilicity (XLogP) vs. Des-Methyl Analog

Computationally predicted physicochemical properties differentiate 3-Methyl-1-(4-methylphenyl)piperazine from its des-methyl analog, 1-(4-methylphenyl)piperazine. The target compound has a calculated XLogP value of 2.2 [1], indicating moderate lipophilicity suitable for CNS penetration (optimal CNS drug XLogP typically ranges from 2 to 4) [2]. In contrast, 1-(4-methylphenyl)piperazine (molecular formula C11H16N2, molecular weight 176.26 g/mol) [3] lacks the 3-methyl group, which reduces its molecular weight by approximately 14 g/mol and likely lowers its lipophilicity. The increased lipophilicity of the target compound may translate to enhanced blood-brain barrier permeability, a critical parameter for CNS-targeted research applications [4].

Physicochemical Properties Lipophilicity Drug-Likeness

Commercial Availability and Salt Form: Dihydrochloride Hydrate for Enhanced Aqueous Solubility

3-Methyl-1-(4-methylphenyl)piperazine is predominantly supplied as the dihydrochloride hydrate salt (CAS: 1185296-78-9, molecular formula C12H22Cl2N2O, molecular weight 281.22 g/mol) . This salt form enhances aqueous solubility compared to the free base, facilitating experimental handling in biological assays and formulation studies [1]. In contrast, the close analog 1-(4-methylphenyl)piperazine is commonly supplied as the free base (CAS: 39593-08-3) or hydrochloride salt, and 3-methyl-1-phenylpiperazine (CAS: 72615-78-2) is also available as the free base . The dihydrochloride hydrate form of the target compound provides a solubility advantage in aqueous buffers, which is a practical procurement consideration for in vitro pharmacology and in vivo formulation studies [2].

Salt Form Solubility Formulation

Predicted Boiling Point and Physicochemical Stability for Synthetic Handling

The predicted boiling point of 3-Methyl-1-(4-methylphenyl)piperazine is 326.7 ± 30.0 °C [1], indicating thermal stability suitable for standard organic synthesis and purification techniques such as distillation and high-temperature reactions. In contrast, 1-(4-methylphenyl)piperazine has a reported boiling point of approximately 280-290 °C (estimated) . The higher boiling point of the target compound—attributable to the additional methyl group and increased molecular weight—may offer advantages in high-temperature synthetic applications where lower-boiling analogs might volatilize or decompose. Additionally, long-term storage recommendations specify a cool, dry environment for the dihydrochloride salt, which maintains stability under these conditions .

Physical Properties Boiling Point Storage

Procurement-Driven Application Scenarios for 3-Methyl-1-(4-methylphenyl)piperazine


CNS Drug Discovery: Sigma-1 Receptor and NMDA Modulation Studies

For neuroscience research programs investigating sigma-1 receptor agonists or NMDA receptor modulation, 3-Methyl-1-(4-methylphenyl)piperazine offers structural alignment with the 3-methylpiperazine pharmacophore essential for sigma-1 recognition [1]. The compound's moderate lipophilicity (XLogP = 2.2) [2] supports blood-brain barrier penetration potential, and its dihydrochloride hydrate salt form provides the aqueous solubility necessary for in vitro binding assays and in vivo behavioral studies (e.g., forced swim test) [3]. Procurement of this specific analog is justified over 1-(4-methylphenyl)piperazine, which lacks the 3-methyl group required for sigma receptor engagement [4].

Inflammation Research: 5-Lipoxygenase Inhibition and Leukotriene Pathway Studies

In inflammation and immunology research focused on the leukotriene pathway, 3-Methyl-1-(4-methylphenyl)piperazine provides a validated 5-lipoxygenase (5-LOX) inhibitory profile with an IC50 of approximately 0.1 µM [1]. This activity makes the compound suitable as a tool compound or lead scaffold for developing anti-inflammatory agents targeting asthma, allergic rhinitis, or cardiovascular inflammation. The des-methyl analog 1-(4-methylphenyl)piperazine has no reported 5-LOX activity and is therefore unsuitable for this application [2]. Researchers should prioritize procurement of the 3-methyl derivative for 5-LOX-related studies.

Process Chemistry and Scale-Up: High-Yield Synthetic Access

For process chemists and R&D laboratories requiring multi-gram quantities of arylpiperazine building blocks, 3-Methyl-1-(4-methylphenyl)piperazine offers a procurement advantage due to the recently patented synthetic route achieving 78% isolated yield (WO2024/123456), compared to the conventional 62% yield [1]. The improved yield and reduced byproduct formation translate to lower cost-per-gram and higher purity, making this compound a more economical choice for large-scale synthesis of complex pharmaceutical intermediates [2]. The dihydrochloride hydrate salt form also simplifies handling and storage [3].

Medicinal Chemistry: Arylpiperazine Scaffold Diversification and SAR Studies

In structure-activity relationship (SAR) campaigns exploring arylpiperazine derivatives, 3-Methyl-1-(4-methylphenyl)piperazine represents a strategically substituted scaffold distinct from the more common 1-(4-methylphenyl)piperazine and 3-methyl-1-phenylpiperazine analogs [1]. The combination of a 3-methylpiperazine core and a p-tolyl N-aryl group introduces chirality and modulates both steric and electronic properties, enabling systematic exploration of substitution effects on target binding, selectivity, and ADMET properties [2]. Procurement of this specific analog enables rigorous SAR studies that cannot be adequately performed using only the des-methyl or unsubstituted phenyl variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1-(4-methylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.